molecular formula C27H27Cl B613698 Boc-D-Lys(Z)-OH CAS No. 55878-47-2

Boc-D-Lys(Z)-OH

Cat. No. B613698
CAS RN: 55878-47-2
M. Wt: 380.44
InChI Key: DJHIUUBWYJTORC-UHFFFAOYSA-N
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Description

Boc-D-Lys(Z)-OH, also known as Nα-Boc-Nε-Cbz-D-Lysinol, is a chemical compound with the molecular formula C19H30N2O5 . It is used in the field of chemistry, particularly in peptide synthesis .


Synthesis Analysis

Boc-D-Lys(Z)-OH is synthesized using methods common in peptide synthesis . The process involves the use of N-terminal protected amino acids to make peptides containing Nepsilon protected lysyl side chains .


Molecular Structure Analysis

The molecular structure of Boc-D-Lys(Z)-OH is characterized by its molecular formula C19H30N2O5 . The InChI key for this compound is MLAPMZGXJGUYNO-MRXNPFEDSA-N .


Chemical Reactions Analysis

Boc-D-Lys(Z)-OH is used in peptide synthesis . It is involved in reactions that take place under room temperature conditions . The reactions are selective deprotection of the N-Boc group from a structurally diverse set of compounds .


Physical And Chemical Properties Analysis

Boc-D-Lys(Z)-OH is a white powder with a melting point of 62-68 ºC . The compound should be stored at 2-8 °C .

Scientific Research Applications

  • Synthesis of Opioid Peptides : Boc-Har{ω,ω′-[Z(2Br)]2}-OH and Boc-Har{ω,ω′-[Z(2Cl)]2}-OH, derivatives of Boc-Lys-OH, were used in the synthesis of neo-endorphins and dynorphins. These peptides showed potential in biological activities, suggesting that replacing Arg with Har (homologs of arginine) might be beneficial for designing biologically active peptides resistant to degradation by trypsin-like enzymes (Izdebski et al., 2007).

  • Polypeptide Synthesis Improvement : Research on Fmoc-L-Lys (Boc)-Gly-OH, involving Boc as a protective group for lysine, aimed to simplify and improve the synthetic method of polypeptides. This study underlines the importance of Boc-protected lysine in the synthesis of complex polypeptides (Zhao Yi-nan & Melanie Key, 2013).

  • Building Blocks for DTPA-Containing Peptides : Boc-Lys(Bn4-DTPA)-OH and Fmoc-Lys(Bu4(t)-DTPA)-OH, synthesized via the acylation of the epsilon-amino group of N(alpha)-protected lysine, serve as building blocks for the solid-phase synthesis of DTPA-containing peptides. These peptides have applications in chelating metal ions, which is crucial in various biomedical applications (Davies & Al-Jamri, 2002).

  • Peptide Synthesis for Medical Applications : Boc-protected lysine derivatives like Z-Lys-(BOC)-OH have been employed in the synthesis of important peptides like ACTH segments, somatostatin, and human β-endorphin. These studies highlight the role of Boc-protected lysine in synthesizing peptides for medical and biological research (Scott et al., 1981).

  • Inhibitor of Anti-Apoptotic Proteins : Boc-D-Lys-OH was investigated for its potential role as an inhibitor of anti-apoptotic proteins. Molecular docking studies suggested that Boc-D-Lys-OH could bind with AKT1, indicating its potential as a novel chemotherapy molecule (Şaş et al., 2020).

Safety And Hazards

Boc-D-Lys(Z)-OH should be handled with care. If it comes in contact with eyes, it should be washed out immediately with water . If irritation continues, medical attention should be sought . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The future directions of Boc-D-Lys(Z)-OH are largely tied to its applications in peptide synthesis . As peptide synthesis continues to be a crucial process in the development of new pharmaceuticals and research in life sciences, the demand for Boc-D-Lys(Z)-OH is expected to remain strong .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUTRNYBGWPBL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151378
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Lys(Z)-OH

CAS RN

55878-47-2
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55878-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N TENO, K WANAKA, Y OKADA, Y TSUDA… - Chemical and …, 1991 - jstage.jst.go.jp
Active center-directed inhibitors of plasmin were designed based on the structure of specific substrates of plasmin and then synthesized. Their effects on plasmin were examined and …
Number of citations: 33 www.jstage.jst.go.jp
IL Rodionov, LN Rodionova, LK Baidakova… - Tetrahedron, 2002 - Elsevier
Twenty-four bifunctional diketopiperazines, cyclo(-Aax-Bbx-) consisting of glutamic or aspartic acid (Aax) and lysine, ornithine or diaminobutyric (Dab) acid (Bbx) were synthesized. d-…
Number of citations: 37 www.sciencedirect.com
AF Spatola, K Darlak - Tetrahedron, 1988 - Elsevier
Peptide backbone modifications, involving either α-carbon changes or amide bond replacements, furnish new hybrid structures (pseudopeptides) with often profoundly altered physical …
Number of citations: 39 www.sciencedirect.com
D Vogel, R Schmidt, K Hartung… - … Journal of Peptide …, 1996 - Wiley Online Library
Attempts were undertaken to develop cyclic β‐casomorphin‐5 analogs with improved opioid activity profiles by deletion of the glycine residue in position 5, leading to analogs …
Number of citations: 15 onlinelibrary.wiley.com
G Balboni, V Onnis, C Congiu, M Zotti… - Journal of medicinal …, 2006 - ACS Publications
Substitution of Gly with side-chain-protected or unprotected Lys in lead compounds containing the opioid pharmacophore Dmt-Tic [H-Dmt-Tic-Gly-NH-CH 2 -Ph, μ agonist/δ antagonist; …
Number of citations: 32 pubs.acs.org
R Schmidt, D Vogel, C Mrestani-Klaus… - Journal of medicinal …, 1994 - ACS Publications
Analogues of the potent and moderately µ-opioid-receptor-selective cyclic d-casomorphin-5 derivative H-Tyr-c [-D-Orn-Phe-D-Pro-Gly-](2) were prepared by conventional solution …
Number of citations: 68 pubs.acs.org
D Hagiwara, H Miyake, K Murano… - Journal of medicinal …, 1993 - ACS Publications
As an extension of our study on discovering a novel substance P (SP) antagonist, we designed new branched tripeptides containing L-aspartic acid (2 and 5), L-ornithine (3 and 6), and …
Number of citations: 24 pubs.acs.org
K Bańkowski, E Witkowska, OM Michalak… - European Journal of …, 2013 - Elsevier
A series of novel cyclic ureidopeptides, analogues of dermorphine/deltorphine tetrapeptide, were synthesized by solid phase peptide synthesis and/or in solution. The antinociceptive …
Number of citations: 12 www.sciencedirect.com
Ž Ban, B Žinić, R Vianello, C Schmuck, I Piantanida - Molecules, 2017 - mdpi.com
We demonstrate here for the first time that a guanidiniocarbonyl-pyrrole (GCP) unit can be applied for the fine recognition of single stranded RNA sequences—an intuitively unexpected …
Number of citations: 9 www.mdpi.com
P Chakraborty - 2005 - Cuvillier Verlag
Number of citations: 2

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